Docosyl (R)-12-hydroxyoleate

Description

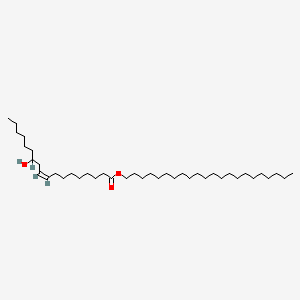

Docosyl (R)-12-hydroxyoleate (CAS 93980-71-3) is a fatty acid ester derived from the esterification of docosanol (a 22-carbon alcohol) with (R)-12-hydroxyoleic acid. The compound features a hydroxyl group at the 12th carbon of the oleic acid backbone and a cis double bond at the 9th position (C9), characteristic of oleate derivatives.

Structurally, the molecule combines a long hydrophobic alkyl chain (docosyl) with polar functional groups (hydroxyl and ester), making it amphiphilic. This duality suggests applications in surfactants, emulsifiers, or bioactive formulations. However, specific industrial or pharmacological uses remain understudied, as current literature focuses primarily on its structural analogs .

Properties

CAS No. |

93980-71-3 |

|---|---|

Molecular Formula |

C40H78O3 |

Molecular Weight |

607.0 g/mol |

IUPAC Name |

docosyl (Z)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C40H78O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-30-34-38-43-40(42)37-33-29-26-23-22-25-28-32-36-39(41)35-31-8-6-4-2/h28,32,39,41H,3-27,29-31,33-38H2,1-2H3/b32-28- |

InChI Key |

ZZYZIGHSNONPPV-BLCKFSMSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docosyl ®-12-hydroxyoleate typically involves the esterification of docosanol with 12-hydroxyoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of Docosyl ®-12-hydroxyoleate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods.

Chemical Reactions Analysis

Types of Reactions

Docosyl ®-12-hydroxyoleate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Docosyl ®-12-hydroxyoleate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.

Mechanism of Action

The mechanism of action of Docosyl ®-12-hydroxyoleate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and stability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyl group of the compound can also participate in hydrogen bonding, further influencing its interactions with biological molecules.

Comparison with Similar Compounds

Key Observations:

Unsaturation vs. Saturation: this compound and (Z)-docos-13-enoate are unsaturated, but their double bond positions (C9 vs. C13) affect molecular packing and melting points. The C9 double bond in the former likely reduces crystallinity compared to the saturated 12-hydroxyoctadecanoate derivative . Saturated analogs (e.g., 12-hydroxyoctadecanoate) exhibit higher melting points due to efficient van der Waals interactions, whereas unsaturation introduces kinks, lowering phase transition temperatures .

Hydroxyl Group Impact: The (R)-12-hydroxyoleate and 12-hydroxyoctadecanoate share a hydroxyl group, enhancing polarity and water solubility compared to non-hydroxylated esters like (Z)-docos-13-enoate. However, the unsaturated backbone of the former may mitigate hydrophilicity .

Reactivity Trends: highlights that hydroxylated oleates (e.g., methyl 12-hydroxyoleate) exhibit lower reactivity in catalytic systems compared to non-hydroxylated analogs like methyl oleate. This suggests that this compound may resist oxidation or enzymatic hydrolysis better than unsaturated esters lacking hydroxyl groups .

Physicochemical Properties (Inferred from Structural Analogues)

| Property | This compound | Docosyl (Z)-docos-13-enoate | Docosyl 12-hydroxyoctadecanoate |

|---|---|---|---|

| Polarity | High (due to OH and ester) | Moderate (ester only) | High (OH and ester) |

| Melting Point | Moderate (unsaturated + OH) | Low (unsaturated) | High (saturated + OH) |

| Chemical Stability | High (resists oxidation) | Moderate | High (saturated backbone) |

| Reactivity | Low (steric hindrance from OH) | High (unsaturated backbone) | Low (saturated backbone) |

Notes:

- Reactivity data are extrapolated from , where methyl 12-hydroxyoleate showed reduced activity in olefin metathesis due to phosphine ligand displacement by polar groups .

- The saturated 12-hydroxyoctadecanoate derivative lacks double bonds, making it less prone to isomerization or oxidative degradation compared to unsaturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.